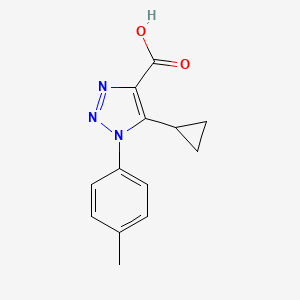
5-Brom-6-methyl-1H-Indol
Übersicht
Beschreibung
5-bromo-6-methyl-1H-indole is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-6-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-6-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Indolderivate, einschließlich 5-Brom-6-methyl-1H-Indol, haben sich als potenziell anwendbar bei der Behandlung von Krebs herausgestellt . Sie haben vielversprechende Ergebnisse beim Hemmen des Wachstums von Krebszellen gezeigt . Einige 5-Brom-Derivate von Indol-Phytoalexinen haben eine bessere oder vergleichbare antiproliferative Wirksamkeit gegenüber Cisplatin gezeigt, einem gängigen Chemotherapeutikum .
Antibakterielle Aktivität
Indolderivate wurden als antimikrobiell wirksam befunden . Dies deutet darauf hin, dass this compound möglicherweise zur Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt werden könnte.
Entzündungshemmende Aktivität
Indolderivate wurden auch als entzündungshemmend wirksam befunden . Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Entzündungen eingesetzt werden könnte.
Antivirale Aktivität
Indolderivate wurden als antiviral wirksam befunden . Dies deutet darauf hin, dass this compound möglicherweise zur Entwicklung neuer antiviraler Medikamente eingesetzt werden könnte.
Antioxidative Aktivität
Indolderivate wurden als antioxidativ wirksam befunden . Dies deutet darauf hin, dass this compound möglicherweise zur Entwicklung neuer antioxidativer Wirkstoffe eingesetzt werden könnte.
Antidiabetische Aktivität
Indolderivate wurden als antidiabetisch wirksam befunden . Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Diabetes eingesetzt werden könnte.
Antimalaria-Aktivität
Indolderivate wurden als antimalaria wirksam befunden . Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Malaria eingesetzt werden könnte.
Anticholinesterase-Aktivität
Indolderivate wurden als anticholinesterase wirksam befunden . Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Erkrankungen wie Alzheimer eingesetzt werden könnte, bei denen Cholinesterase-Inhibitoren üblicherweise verwendet werden.
Safety and Hazards
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The importance of this significant ring system has attracted the attention of the chemical community, and the investigation of novel methods of synthesis is ongoing .
Biochemische Analyse
Biochemical Properties
5-Bromo-6-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5-bromo-6-methyl-1H-indole, have been shown to inhibit certain enzymes involved in inflammatory pathways . This compound can bind to specific receptors and proteins, modulating their activity and leading to various biochemical outcomes. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical reactions .
Cellular Effects
5-Bromo-6-methyl-1H-indole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules such as kinases and transcription factors, leading to altered gene expression profiles . This modulation can result in changes in cellular functions, including proliferation, differentiation, and apoptosis. Additionally, 5-bromo-6-methyl-1H-indole may affect metabolic pathways by altering the activity of enzymes involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of 5-bromo-6-methyl-1H-indole involves its interaction with various biomolecules at the molecular level. This compound can bind to specific enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, 5-bromo-6-methyl-1H-indole can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in inflammation, cell cycle regulation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-6-methyl-1H-indole can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The temporal effects of 5-bromo-6-methyl-1H-indole in in vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained modulation of cellular functions, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 5-bromo-6-methyl-1H-indole vary with different dosages in animal models. Studies have shown that low doses of this compound can exert beneficial effects, such as anti-inflammatory and anticancer activities . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which 5-bromo-6-methyl-1H-indole exerts its optimal therapeutic effects without causing significant toxicity .
Metabolic Pathways
5-Bromo-6-methyl-1H-indole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. For instance, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can have distinct biological activities and contribute to the overall pharmacological effects of 5-bromo-6-methyl-1H-indole . Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of 5-bromo-6-methyl-1H-indole within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic anion transporters and amino acid transporters . Once inside the cells, 5-bromo-6-methyl-1H-indole can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as tissue perfusion and binding to plasma proteins .
Subcellular Localization
The subcellular localization of 5-bromo-6-methyl-1H-indole plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, indole derivatives can be localized to the nucleus, where they interact with transcription factors and modulate gene expression . Additionally, 5-bromo-6-methyl-1H-indole can be directed to the mitochondria, influencing mitochondrial function and cellular metabolism .
Eigenschaften
IUPAC Name |
5-bromo-6-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHRJOFNSFDEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646648 | |
| Record name | 5-Bromo-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-13-4 | |
| Record name | 5-Bromo-6-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000343-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
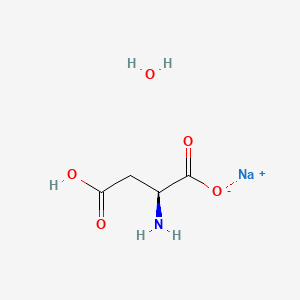

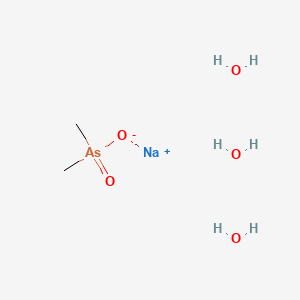

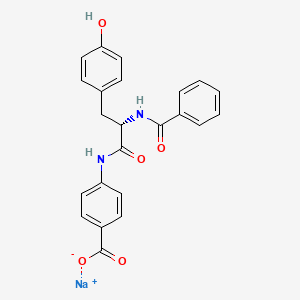
![{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol](/img/structure/B1292505.png)
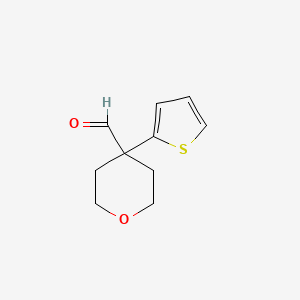
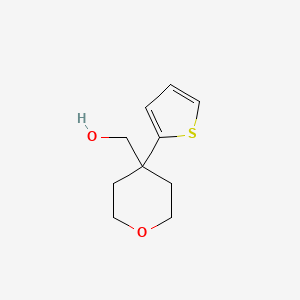
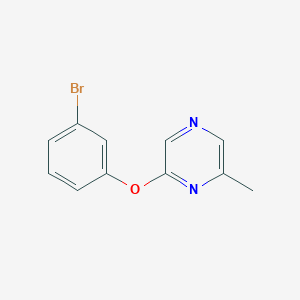
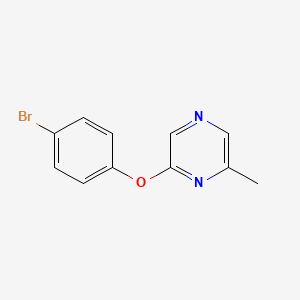
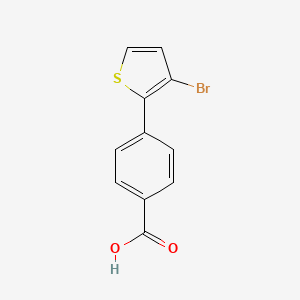
![[4-(3-Bromothien-2-yl)phenyl]methanol](/img/structure/B1292514.png)
